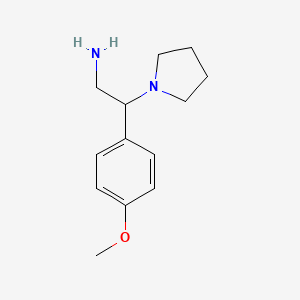

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Description

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is an organic compound featuring a methoxyphenyl group attached to an ethylamine backbone substituted with a pyrrolidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxy group) and conformational flexibility from the five-membered pyrrolidine ring. The compound is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research, as evidenced by its commercial availability through suppliers like CymitQuimica .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRPNOSBMHBKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390160 | |

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-55-4 | |

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.

Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents such as bromine or chlorine can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxy-phenyl)-2-pyrrolidin-1-yl-ethylamine.

Reduction: Formation of this compound.

Substitution: Formation of halogenated derivatives such as 2-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethylamine.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antidepressant Effects : Studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Preliminary research suggests that this compound may possess analgesic properties, potentially making it useful in pain management therapies. Its structure allows for interaction with opioid receptors, which are critical in pain modulation.

- Anti-inflammatory Activity : There is evidence suggesting that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that analogs of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine exhibited significant antidepressant-like behavior in rodent models. The findings suggested a potential for developing new antidepressant medications based on this scaffold .

Case Study 2: Analgesic Properties

In another study focusing on pain management, researchers evaluated the analgesic effects of this compound using various pain models. Results indicated that it produced significant pain relief comparable to standard analgesics, suggesting its potential use in clinical settings .

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro. This finding supports further exploration into its use for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in either aromatic substituents or amine ring size. Key comparisons are summarized below:

Substituent Variation: Methoxy vs. Chloro

Compound : 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine

- Structural Difference : The methoxy (-OCH₃) group in the target compound is replaced with a chloro (-Cl) substituent.

- Lipophilicity: Chloro substituents typically increase logP (lipophilicity), which may alter membrane permeability or receptor binding kinetics compared to the methoxy analog.

Amine Ring Variation: Pyrrolidine vs. Piperidine

Compound : 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine

- Structural Difference : The five-membered pyrrolidine ring is replaced with a six-membered piperidine ring.

- Conformational Flexibility: Piperidine’s chair conformation offers distinct spatial arrangements compared to pyrrolidine’s envelope conformation, which could influence interactions with chiral targets. Commercial Viability: The piperidine analog is priced lower (420 €/250mg vs. 457 €/250mg for the pyrrolidine derivative), suggesting differences in synthesis complexity or demand .

Data Table: Structural and Commercial Comparison

*Calculated using atomic weights: C (12.01), H (1.01), N (14.01), O (16.00), Cl (35.45).

Research Implications and Limitations

While the evidence lacks direct pharmacological or biochemical data for this compound, structural comparisons highlight critical factors for further study:

Substituent Optimization : Methoxy and chloro groups warrant evaluation in binding assays to determine their effects on target affinity.

Ring Size Dynamics : Comparative studies on pyrrolidine vs. piperidine analogs could reveal conformational preferences in drug-receptor interactions.

Synthetic Applications : Commercial pricing disparities suggest that piperidine derivatives may be more cost-effective for large-scale synthesis, though pyrrolidine’s steric profile might offer synthetic advantages in specific reactions.

Biological Activity

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and an ethylamine moiety. This configuration may influence its interaction with biological targets, enhancing its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The methoxy group enhances electron donation, potentially increasing binding affinity to targets involved in neurotransmission and cell signaling pathways. Its mechanism may involve:

- Agonistic or antagonistic interactions with neurotransmitter receptors.

- Modulation of enzyme activity , influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells. For instance, derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. Notably:

- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with an EC50 of 2 nM, indicating the potential for similar efficacy in related compounds .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

- It was found to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. The presence of the methoxy group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | ~0.65 µM | |

| Anticancer | A549 (lung cancer) | ~1.47 µM | |

| Antimicrobial | E. coli | Variable | |

| Antimicrobial | S. aureus | Variable |

Case Study 1: Apoptosis Induction

A study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications to the phenyl ring could significantly enhance apoptotic activity in cancer cells. The findings suggested that specific substitutions could optimize binding to apoptotic pathways, thereby improving therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation examined the antimicrobial properties of various derivatives against ESKAPE pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the importance of structural variations in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like factorial designs or response surface methodology can minimize experimental runs while identifying optimal conditions . For example, fractional factorial designs can isolate critical factors affecting yield, as demonstrated in chemical reaction optimization studies .

Q. How can analytical methods like HPLC or FTIR be validated for characterizing this compound and its intermediates?

- Methodological Answer : Follow International Council for Harmonisation (ICH) guidelines for validation parameters: specificity, linearity, accuracy, precision, and robustness. For HPLC, use gradient elution with a C18 column and UV detection at λmax for methoxy groups (~280 nm). FTIR analysis should focus on functional groups (e.g., N-H stretches in pyrrolidine at ~3300 cm⁻¹, C-O-C stretches in methoxy at ~1250 cm⁻¹). Calibrate against reference standards and cross-validate with NMR .

Q. What safety protocols are essential when handling this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures outlined in EC Regulation 2015/830 : use fume hoods, wear nitrile gloves, and employ closed-system transfers. Conduct acute toxicity assays (e.g., zebrafish embryo tests) to preliminarily assess hazards. Store in inert atmospheres (argon) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. For example, simulate nucleophilic attack sites on the pyrrolidine ring using Gaussian 16 with B3LYP/6-31G* basis sets. Pair computational predictions with experimental validation via kinetic studies .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in pyrrolidine). Compare solvent effects (DMSO vs. CDCl₃) and use 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-reference with X-ray crystallography data, as seen in structural studies of ethyl 1-(4-methoxyphenyl) derivatives .

Q. How can membrane separation technologies improve purification of enantiomers or byproducts during synthesis?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC or explore membrane-based enantioselective separation. For example, cellulose triacetate membranes can separate enantiomers via preferential adsorption. Optimize transmembrane pressure and pore size to balance flux and selectivity, as applied in pharmaceutical purification .

Data Management and Methodological Innovation

Q. How do chemical software tools enhance reproducibility in studies involving this compound?

- Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data tracking and version control. Use cheminformatics platforms (e.g., Schrödinger, ACD/Labs) to automate reaction pathway simulations and spectral predictions. Virtual screening can prioritize synthetic routes, reducing trial-and-error experimentation .

Q. What statistical approaches are critical for analyzing dose-response relationships in pharmacological assays?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to compare IC₅₀ values across experimental batches. Bootstrap resampling can quantify uncertainty in potency estimates, ensuring robustness in preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.